molecular formula C11H10N2O3 B3390119 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953897-53-5

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390119
CAS No.: 953897-53-5
M. Wt: 218.21 g/mol
InChI Key: ATWDIHGDDPXCHI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused oxazole and pyridine ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate cyclopropyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
  • 3-Cyclopropyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups and ring system. These differences can influence its chemical behavior, making it a valuable compound for targeted research and development efforts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-5-4-7(11(14)15)8-9(6-2-3-6)13-16-10(8)12-5/h4,6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDIHGDDPXCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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